molecular formula C13H18N4O2S B261673 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Número de catálogo B261673
Peso molecular: 294.38 g/mol
Clave InChI: MZHPYEOKMIIZOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

Mecanismo De Acción

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the cell membrane, where it phosphorylates downstream targets and initiates a signaling cascade. Inhibition of BTK by N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide blocks this signaling cascade, leading to suppression of B-cell activation and proliferation.
Biochemical and physiological effects:
N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BTK, N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been shown to inhibit other kinases in the B-cell receptor signaling pathway, including AKT and ERK. N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has also been shown to induce apoptosis in B-cell lymphoma cells and to enhance the activity of other chemotherapeutic agents.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is its high potency and selectivity for BTK inhibition. This makes it a useful tool for studying the role of BTK in B-cell receptor signaling and for investigating the potential therapeutic applications of BTK inhibition. However, one limitation of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in vivo.

Direcciones Futuras

There are several future directions for research on N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which may help to identify patients who are most likely to benefit from this type of therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide in the treatment of B-cell malignancies.

Métodos De Síntesis

The synthesis of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide involves several steps, including the reaction of 3,5-dimethyl-1H-1,2,4-triazole with propargyl bromide to form 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyne. This compound is then reacted with N-(4-aminophenyl)sulfonyl chloride to form N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide.

Aplicaciones Científicas De Investigación

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been the subject of several scientific studies, which have highlighted its potential as a therapeutic agent for the treatment of B-cell malignancies. In vitro studies have shown that N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. In vivo studies in animal models have demonstrated that N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is effective in suppressing B-cell receptor signaling and reducing tumor growth in B-cell lymphoma models.

Propiedades

Nombre del producto

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Fórmula molecular

C13H18N4O2S

Peso molecular

294.38 g/mol

Nombre IUPAC

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C13H18N4O2S/c1-10(17-12(3)15-11(2)16-17)9-14-20(18,19)13-7-5-4-6-8-13/h4-8,10,14H,9H2,1-3H3

Clave InChI

MZHPYEOKMIIZOZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C)C(C)CNS(=O)(=O)C2=CC=CC=C2

SMILES canónico

CC1=NN(C(=N1)C)C(C)CNS(=O)(=O)C2=CC=CC=C2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.